1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide
Description
1-(1,3-Benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an azetidine-3-carboxamide bridge to a 4-(pyridin-3-yl)-1,3-thiazol-2-yl moiety. The benzothiazole and thiazole-pyridine groups are pharmacologically significant, often associated with antimicrobial, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS2/c25-17(23-18-21-15(11-26-18)12-4-3-7-20-8-12)13-9-24(10-13)19-22-14-5-1-2-6-16(14)27-19/h1-8,11,13H,9-10H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACGUOWRRALXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridine-thiazole intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Pyridine Moieties
Compounds in (e.g., 2a-e ) share the 4-(pyridin-3-yl)-1,3-thiazol-2-yl group but differ in their central linkers. For instance:
- 2a : Tert-Butyl 3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole-1-carboxylate hydrobromide (indole linker).
- 2b : 1-Methyl-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromide (methylindole linker).
Key Differences :
- The target compound replaces the indole linker with an azetidine-carboxamide group, reducing aromatic bulk and increasing polarity. This may improve solubility and reduce off-target interactions compared to indole derivatives .
Benzothiazole Derivatives with Pyrazolopyrimidine Linkers
highlights benzothiazole-pyrazolopyrimidine hybrids (e.g., 3a-l ) with potent antimicrobial activity. For example:
- 3a: Inhibited P. aeruginosa (MIC: 12.5 µg/mL).
- 3j : Exhibited anti-inflammatory activity (73% inhibition at 50 mg/kg) and low ulcerogenicity.
Key Differences :
- The target compound lacks the pyrazolopyrimidine scaffold, suggesting a divergent mechanism of action (e.g., kinase inhibition vs. COX/antimicrobial targeting). The azetidine-carboxamide linker may confer better gastrointestinal tolerance than NSAID-like derivatives .
Azetidine-Containing Analogues
describes 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide (CAS 2034581-48-9), which shares the azetidine-carboxamide core but substitutes the benzothiazole and thiazole-pyridine groups with pyrimidine and thiophene moieties.
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Structural Advantages : The azetidine-carboxamide linker in the target compound may enhance metabolic stability compared to indole () or pyrazolopyrimidine () linkers, as smaller rings resist oxidative degradation .
- Synthetic Considerations : The synthesis likely involves coupling a benzothiazole-azetidine intermediate with 4-(pyridin-3-yl)-1,3-thiazol-2-amine, using methods similar to (K₂CO₃ in acetonitrile) .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, particularly focusing on its anti-tubercular and anticancer activities.
The compound's molecular formula is with a molecular weight of approximately 341.45 g/mol. It features a complex structure that includes benzothiazole and pyridine moieties, which are known for their biological significance.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of benzothiazole derivatives. The compound has been evaluated against Mycobacterium tuberculosis, demonstrating significant inhibitory activity.
Key Findings:
- IC50 Values: The compound exhibited IC50 values in the low micromolar range, indicating potent activity against M. tuberculosis.
- Mechanism of Action: It is believed to inhibit the enzyme DprE1, crucial for mycobacterial cell wall biosynthesis, leading to bacterial death .
Table 1: Anti-Tubercular Activity Comparison
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.35 | DprE1 Inhibition |
| Compound B | 2.18 | DprE1 Inhibition |
| Target Compound | <2.00 | DprE1 Inhibition |
Anticancer Activity
In addition to its anti-tubercular properties, this compound has shown promise in anticancer research. Various derivatives have been synthesized and tested for their cytotoxic effects on multiple cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was evaluated against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung).
- Cytotoxicity: Results indicated that the compound induced apoptosis in cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like sorafenib .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| MCF-7 | 0.37 | Apoptosis Induction |
| HepG2 | 0.73 | Apoptosis Induction |
| A549 | 0.95 | Apoptosis Induction |
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Benzothiazole Derivatives: A series of benzothiazole derivatives were synthesized and evaluated for their anti-tubercular activity, with some compounds showing IC50 values as low as 1.35 μM against M. tuberculosis H37Ra .
- Anticancer Evaluation: Research involving the synthesis of thio/urea derivatives of benzothiazoles revealed broad-spectrum biological activities including moderate inhibition of cancer cell proliferation in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
